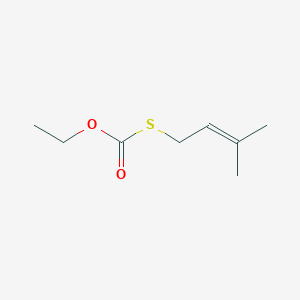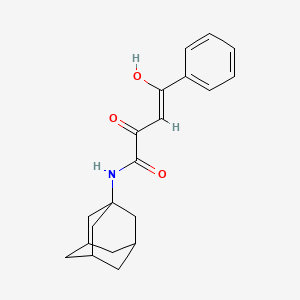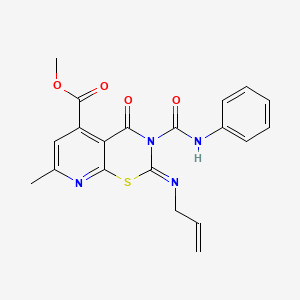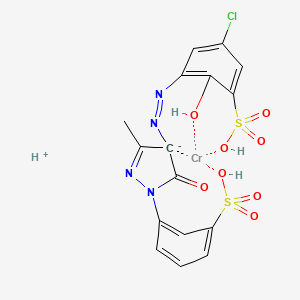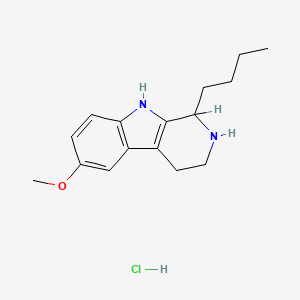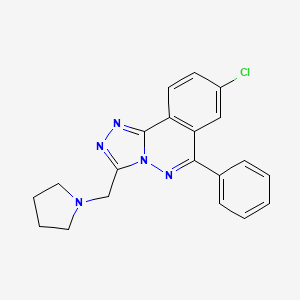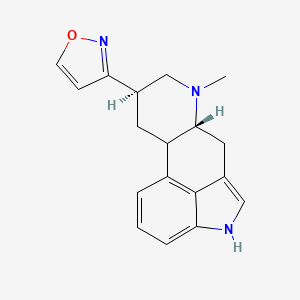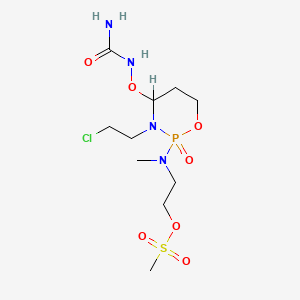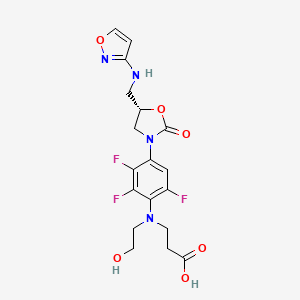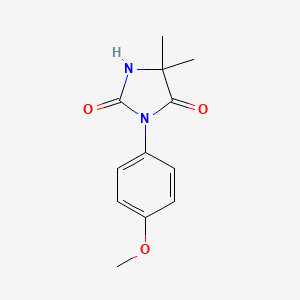
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is a derivative of hydantoin, a heterocyclic organic compound. This specific compound features a 5,5-dimethyl substitution and a p-methoxyphenyl group attached to the hydantoin core. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(p-methoxyphenyl)-hydantoin can be achieved through several methods. Another method includes the use of poly(ethylene) glycols and mechanochemistry, which has been effective for preparing 3,5-disubstituted hydantoins from α-amino methyl esters using either 1,10-carbonyldiimidazole or alkyl isocyanates .
Industrial Production Methods
Industrial production of hydantoins often involves the Bucherer–Bergs reaction, where a cyanohydrin reacts with ammonium carbonate. This method is scalable and provides a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the p-methoxyphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit voltage-gated sodium channels, leading to its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Nilutamide: An androgen receptor antagonist with a hydantoin core.
Uniqueness
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Properties
CAS No. |
92668-55-8 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)13-12)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,16) |
InChI Key |
OLEBQZPXGVWIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





